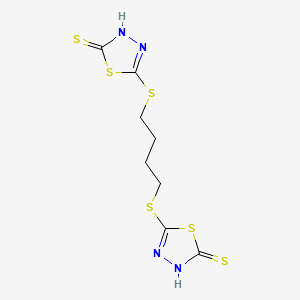![molecular formula C7H11NO B13768145 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-azabicyclo[410]heptan-3-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method allows for the formation of the bicyclic structure with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloisomerization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclic compounds, ketones, lactones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different nitrogen placement.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring
Uniqueness
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-methyl-2-azabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c1-4-2-7(9)8-6-3-5(4)6/h4-6H,2-3H2,1H3,(H,8,9) |
InChI Key |
VMMBPGXMECNGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
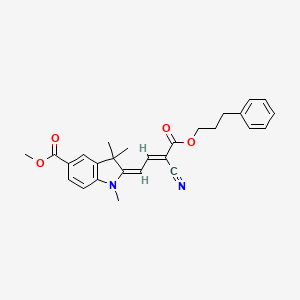
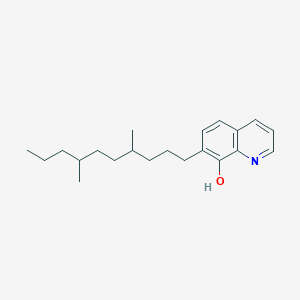
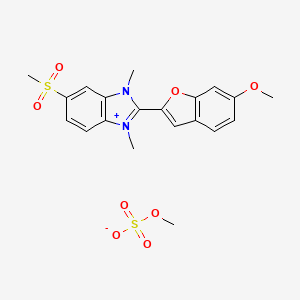
![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
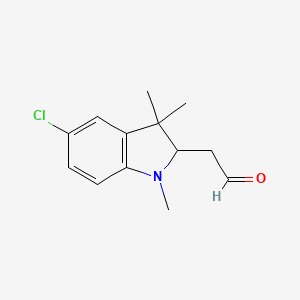

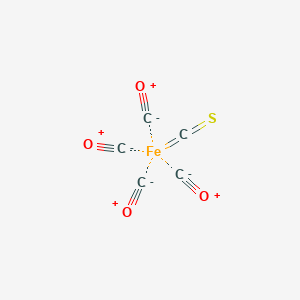
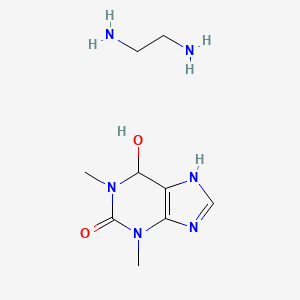
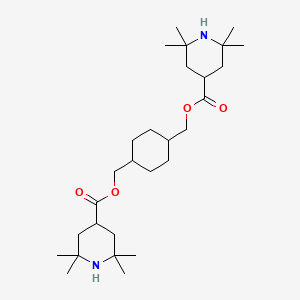
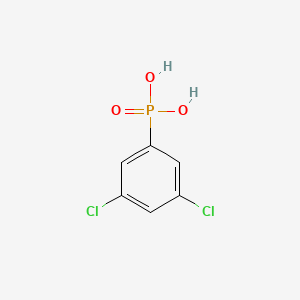
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)

